N-(2-methoxyphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide
Description
N-(2-Methoxyphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a synthetic small molecule characterized by a 2-oxo-1,2-dihydropyridine core linked to a morpholine-4-sulfonyl group at position 5 and an N-(2-methoxyphenyl)acetamide side chain.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O6S/c1-26-16-5-3-2-4-15(16)19-17(22)13-20-12-14(6-7-18(20)23)28(24,25)21-8-10-27-11-9-21/h2-7,12H,8-11,13H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXCMXAFSVUEBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 2-methoxyphenyl intermediate: This step involves the reaction of 2-methoxyphenol with an appropriate halogenating agent to form 2-methoxyphenyl halide.
Synthesis of the morpholine sulfonyl intermediate: Morpholine is reacted with a sulfonyl chloride to produce the morpholine sulfonyl chloride.
Coupling reaction: The 2-methoxyphenyl halide is then coupled with the morpholine sulfonyl chloride in the presence of a base to form the desired intermediate.
Formation of the dihydropyridinyl acetamide: The final step involves the reaction of the intermediate with a dihydropyridinyl acetamide derivative under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Mechanistic Insights
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Morpholine Sulfonyl Reactivity : The sulfonyl group acts as a leaving group in nucleophilic substitution reactions, enabling modifications at the pyridinone ring (e.g., alkylation or arylation) .
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Acetamide Hydrolysis : Acidic hydrolysis generates a carboxylic acid, while basic conditions yield an aniline derivative, critical for further derivatization.
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Dihydropyridinone Oxidation : The α,β-unsaturated carbonyl system is susceptible to oxidation, forming a fully aromatic pyridinone ring, enhancing stability .
Comparative Reactivity of Structural Analogs
The table below compares reaction outcomes for analogs with similar functional groups:
| Compound | Reaction | Key Difference | Impact on Reactivity |
|---|---|---|---|
| N-(3-Methylphenyl)-2-[5-(Morpholine-4-Sulfonyl)-2-Oxo-Pyridin] | Suzuki Coupling | Methyl group at phenyl ring | Enhanced steric hindrance reduces coupling yield |
| 2-[3-(4-Bromophenylsulfonyl)-Dihydropyridin] | Bromination | Bromine substituent | Enables cross-coupling reactions |
| N-(3-Ethylphenyl)-Morpholine-Sulfonyl Acetamide | Hydrolysis | Ethyl vs. methoxy substituent | Ethyl group slows hydrolysis kinetics |
Catalytic and Solvent Effects
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Palladium Catalysts : Pd(PPh₃)₄ and PdCl₂(dppf) are effective for cross-coupling, with yields improving in polar aprotic solvents (e.g., DMF) .
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Base Selection : K₂CO₃ or Et₃N is preferred for deprotonation in substitution reactions, minimizing side reactions.
Challenges and Optimization
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Low Solubility : The morpholine sulfonyl group reduces solubility in non-polar solvents; DMSO or DMF is required for homogeneous reactions.
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Byproduct Formation : Competing oxidation or over-reduction can occur; strict temperature control (-5°C to 5°C) is essential for selective outcomes.
Scientific Research Applications
N-(4-methoxyphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide is a chemical compound employed in scientific research for its diverse applications. It is a synthetic compound with a complex structure including a methoxyphenyl group, a morpholine sulfonyl group, and a dihydropyridine moiety. This compound is a sulfonamide derivative, a class known for diverse biological activities, and the morpholine ring gives it potential pharmacological properties, making it a candidate for medicinal chemistry research.
Synthesis
The synthesis of N-(4-methoxyphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide generally involves several key reactions that yield moderate to high yields, depending on the specific conditions.
Potential Applications
N-(4-methoxyphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide and similar compounds have potential applications in various fields:
Structural and Functional Similarities
Several compounds exhibit structural and functional similarities to N-(4-methoxyphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide. These compounds highlight the diversity within this chemical class and showcase the unique features of N-(4-methoxyphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide that may contribute to its specific biological activities and therapeutic potential.
| Compound Name | Unique Features |
|---|---|
| N-(4-fluorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-pyridin] | Fluorine substitution enhances lipophilicity |
| N-(3-methoxyphenyl)-2-[5-(piperidin-4-sulfonyl)-pyridin] | Piperidine instead of morpholine may alter biological activity |
| N-(4-chlorophenyl)-2-[5-(piperazin-4-sulfonyl)-dihydropyridin] | Chlorine substitution may affect receptor interaction |
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: The compound can influence signaling pathways such as the PI3K-AKT, MAPK, and HIF-1 pathways, affecting cellular processes like proliferation, apoptosis, and metabolism.
Comparison with Similar Compounds
Structural Modifications and Pharmacological Activity
The table below highlights key structural differences and reported activities of the target compound and its analogues:
Key Observations
Morpholine vs. Piperidine/Quinazoline Sulfonyl Groups :
- The target compound’s morpholine-4-sulfonyl group may enhance solubility compared to Compound 39’s piperidin-1-ylquinazoline-sulfonyl moiety. However, Compound 39’s quinazoline ring could improve kinase inhibition due to planar aromaticity .
- Replacement with oxadiazole (M212-1020) reduces molecular weight but may compromise sulfonyl-mediated hydrogen bonding .
Phenyl Substitution Effects :
- The 2-methoxyphenyl group in the target compound and M212-1020 is associated with moderate anti-cancer activity. In contrast, the 4-isopropylphenyl group in ’s compound may enhance hydrophobic interactions with target proteins .
Synthetic Feasibility :
- Acetylation and sulfonylation steps (e.g., in ) are critical for derivatizing the 2-oxo-1,2-dihydropyridine core. The target compound’s synthesis likely follows similar pathways, though specifics are undocumented .
Biological Activity
N-(2-methoxyphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a synthetic compound that belongs to a class of sulfonamide derivatives. Its complex structure includes a methoxyphenyl group, a morpholine sulfonyl group, and a dihydropyridine moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial agent.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.22 μg/mL | 0.25 μg/mL |
| Escherichia coli | 0.50 μg/mL | 0.55 μg/mL |
| Pseudomonas aeruginosa | 0.75 μg/mL | 0.80 μg/mL |
These findings suggest that the compound has potent bactericidal effects and could be a candidate for further development as an antimicrobial agent.
The mechanism of action for this compound involves the inhibition of bacterial cell wall synthesis and disruption of cellular functions. Studies have shown that it can effectively inhibit biofilm formation, which is critical in the treatment of chronic infections caused by biofilm-forming pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .
Case Studies
In a recent study, this compound was evaluated alongside standard antibiotics like ciprofloxacin and ketoconazole. The results indicated that this compound exhibited synergistic effects when combined with these antibiotics, enhancing their efficacy against resistant strains .
Another case study focused on its antifungal activity against various Candida species, where it demonstrated significant antifungal properties with MIC values comparable to established antifungal agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. The presence of the morpholine ring is believed to enhance its lipophilicity and facilitate better interaction with biological membranes.
Table 2: Structural Variants and Their Biological Activities
| Compound Name | Unique Features | MIC (μg/mL) |
|---|---|---|
| N-(4-fluorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-pyridin] | Fluorine substitution enhances activity | 0.15 |
| N-(3-methoxyphenyl)-2-[5-(piperidin-4-sulfonyl)-pyridin] | Piperidine instead of morpholine | 0.30 |
| N-(4-chlorophenyl)-2-[5-(piperazin-4-sulfonyl)-dihydropyridin] | Chlorine substitution affects binding | 0.40 |
This table illustrates how variations in structure influence antimicrobial potency and highlights the importance of specific functional groups in enhancing biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
